
Bis(2,2,2-trichloroethyl) phosphorochloridite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,2-trichloroethyl) phosphorochloridite is a chemical compound with the molecular formula C4H4Cl7O2P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2,2,2-trichloroethyl) phosphorochloridite can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
2 Cl3CCH2OH+PCl3→(Cl3CCH2O)2PCl+2 HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is usually carried out in the presence of a solvent such as toluene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,2-trichloroethyl) phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form phosphorochloridate derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as bis(2,2,2-trichloroethyl) phosphorochloridate or bis(2,2,2-trichloroethyl) phosphoramidate can be formed.
Oxidation Products: Phosphorochloridate derivatives are the major products of oxidation reactions.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid are formed during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,2-trichloroethyl) phosphorochloridite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nucleoside analogs and other phosphorus-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential as a precursor for drug development is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bis(2,2,2-trichloroethyl) phosphorochloridite involves its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group. The compound can readily undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- Bis(2,2,2-trichloroethyl) phosphoramidate
- Bis(2,2,2-trichloroethyl) phosphorothioate
Uniqueness
Bis(2,2,2-trichloroethyl) phosphorochloridite is unique due to its specific reactivity profile, which is influenced by the presence of the phosphorochloridite group. This makes it particularly useful in certain types of organic synthesis reactions where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
41662-41-3 |
|---|---|
Molekularformel |
C4H4Cl7O2P |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
chloro-bis(2,2,2-trichloroethoxy)phosphane |
InChI |
InChI=1S/C4H4Cl7O2P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
InChI-Schlüssel |
OPIFVIONPVPSHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)OP(OCC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


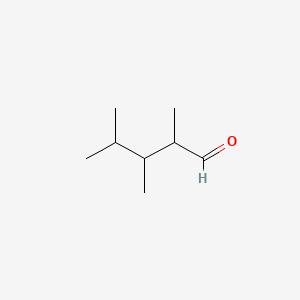
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
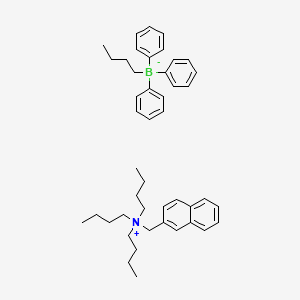
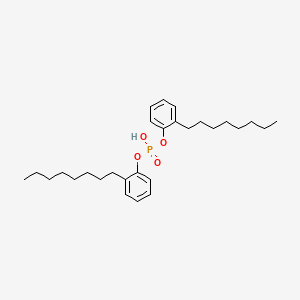
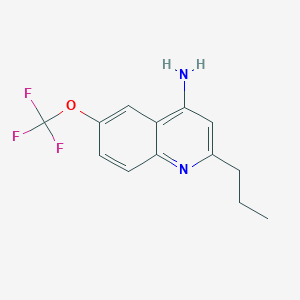
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
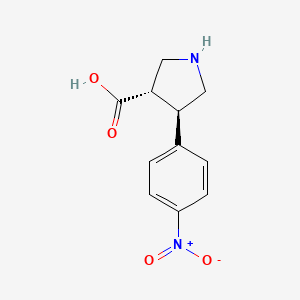
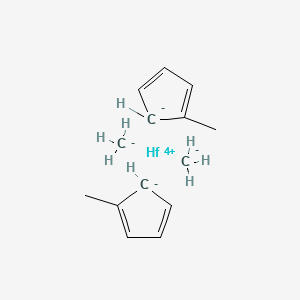
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
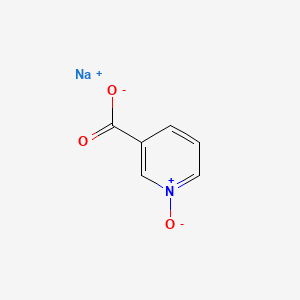


![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
